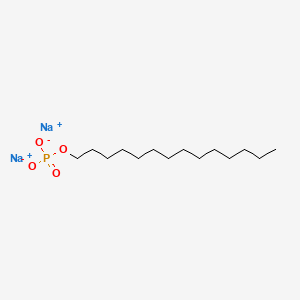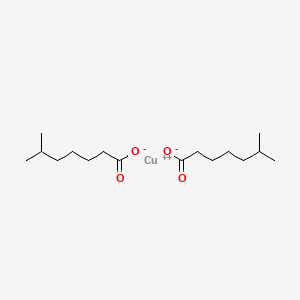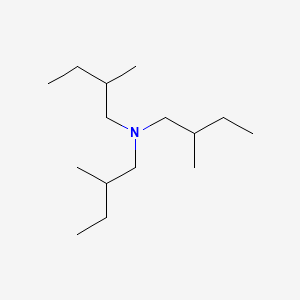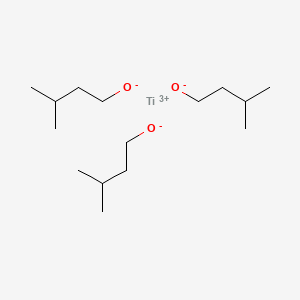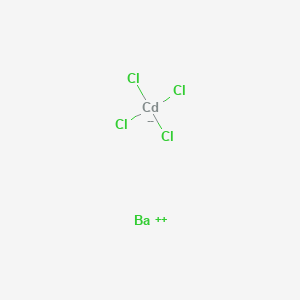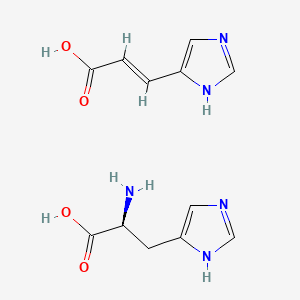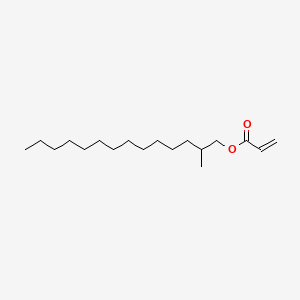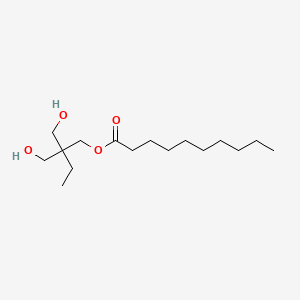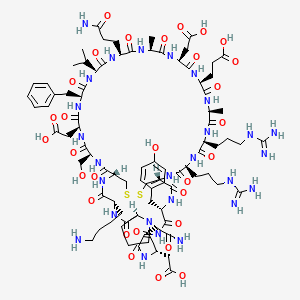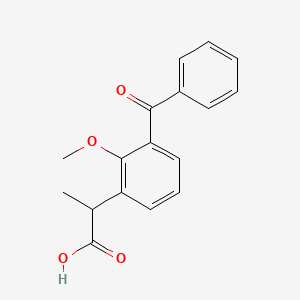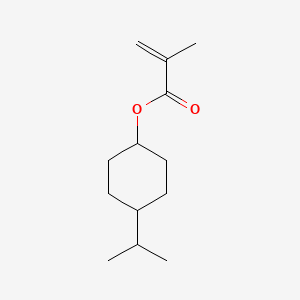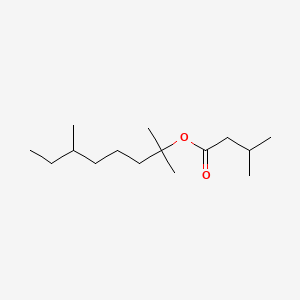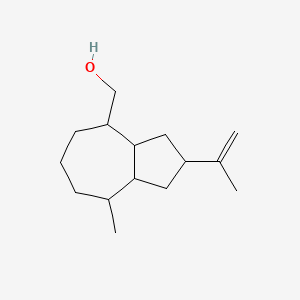
Decahydro-2-isopropenyl-8-methylazulene-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2-isopropenyl-8-methylazulene-4-methanol is a heterocyclic organic compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is known for its unique structure, which includes a decahydroazulene core with an isopropenyl and a methyl group, as well as a methanol functional group. This compound is primarily used in research and experimental applications .
Preparation Methods
The synthesis of Decahydro-2-isopropenyl-8-methylazulene-4-methanol involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Decahydro-2-isopropenyl-8-methylazulene-4-methanol undergoes various chemical reactions:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The isopropenyl and methyl groups can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Decahydro-2-isopropenyl-8-methylazulene-4-methanol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mechanism of Action
The mechanism of action of Decahydro-2-isopropenyl-8-methylazulene-4-methanol involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways are not well-defined, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Decahydro-2-isopropenyl-8-methylazulene-4-methanol can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other decahydroazulenes and their derivatives.
Properties
CAS No. |
95044-44-3 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(8-methyl-2-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-4-yl)methanol |
InChI |
InChI=1S/C15H26O/c1-10(2)13-7-14-11(3)5-4-6-12(9-16)15(14)8-13/h11-16H,1,4-9H2,2-3H3 |
InChI Key |
FESUBAPWUIYMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C2C1CC(C2)C(=C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


